![molecular formula C16H22N2O3 B2923338 Tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-azetidine]-1'-carboxylate CAS No. 2287302-11-6](/img/structure/B2923338.png)

Tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-azetidine]-1'-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

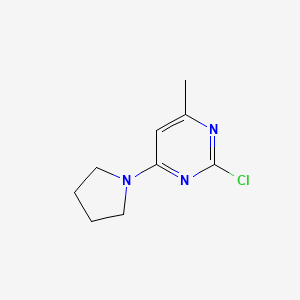

Tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3’-azetidine]-1’-carboxylate is a complex organic compound. It contains a spirocyclic structure, which is a compound with two rings that share only one atom . The compound also contains a benzoxazepine group, which is a seven-membered ring with one oxygen and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoxazepine and azetidine rings would likely contribute to the rigidity of the molecule, while the tert-butyl group would add bulkiness .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The carboxylate group could potentially undergo reactions such as esterification or amide formation. The benzoxazepine and azetidine rings might also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Regioselective Peroxylation and Ring-Opening Reactions

A study by Hajra et al. (2019) demonstrated the regioselective C3-peroxylation of spiro-aziridine and spiro-epoxy oxindoles using aqueous tert-butyl hydroperoxide. This method provides an easy access to 3-peroxyoxindoles, which can undergo acid-mediated rearrangement to yield unprecedented 2-hydroxy-2-substituted-2H-benzo[b][1,4]oxazin-3(4H)-ones. This protocol is highlighted for its efficiency in opening simple phenyl aziridine with excellent regioselectivity, underlining its potential for synthesizing complex molecular architectures Hajra et al., Organic letters, 2019.

Photochemical and Thermal Rearrangement

Research by Lattes et al. (1982) explored the photochemical and thermal rearrangement of oxaziridines, providing clear evidence supporting the stereoelectronic theory. This work elucidated the mechanisms underlying the regioselectivities observed in these rearrangements, offering insights into the behavior of spirooxaziridines under various conditions Lattes et al., Journal of the American Chemical Society, 1982.

Crystal Structure Analysis

A study on the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate by Dong et al. (1999) showcases the molecule's mirror symmetry and the conformations of its constituent rings. This research provides foundational knowledge for understanding the spatial arrangement and potential reactivity of such spiro compounds Dong et al., Acta Crystallographica Section C-crystal Structure Communications, 1999.

Cyclization and Ring Expansion

Varlamov et al. (1999) investigated the intramolecular cyclization of gem-benzylaminoallylcyclohexane, leading to the formation of spiro[tetrahydrobenz-2-azepine-3-cyclohexane]. This work underscores the versatility of spiro compounds in cyclization reactions, contributing to the synthetic toolbox for constructing complex nitrogen-containing cycles Varlamov et al., Chemistry of Heterocyclic Compounds, 1999.

Three-Component Cascade Reactions

Zanobini et al. (2006) developed a one-pot three-component reaction for the direct conversion of alkylhydroxylamine hydrochlorides, formaldehyde, or an alkyl glyoxylate, and bicyclopropylidene to furnish 3-spirocyclopropanated 2-azetidinones. This methodology exemplifies the innovative approaches to accessing β-lactam structures, highlighting the functional versatility of spirocyclopropanated compounds Zanobini et al., European Journal of Organic Chemistry, 2006.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-azetidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-15(2,3)21-14(19)18-10-16(11-18)9-17-8-12-6-4-5-7-13(12)20-16/h4-7,17H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSOUYRALRROEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CNCC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-azetidine]-1'-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide](/img/structure/B2923256.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide](/img/structure/B2923257.png)

![3-amino-N-[dimethyl(oxo)-$l^{6}-sulfanylidene]benzamide](/img/structure/B2923261.png)

![2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2923266.png)

![Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2923268.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2923270.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2923271.png)

![methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2923273.png)

![1-(4-Chlorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2923274.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2923276.png)